molecular formula C6H10N3OP B2802261 5-Dimethylphosphorylpyrimidin-2-amine CAS No. 2362008-83-9

5-Dimethylphosphorylpyrimidin-2-amine

Cat. No. B2802261
CAS RN: 2362008-83-9
M. Wt: 171.14
InChI Key: VQEDNGRJARJIIE-UHFFFAOYSA-N
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Description

5-Dimethylphosphorylpyrimidin-2-amine is a chemical compound with the molecular formula C6H10N3OP. It has a molecular weight of 171.14. The compound is typically in the form of a powder . The IUPAC name for this compound is (2,4-diaminopyrimidin-5-yl)dimethylphosphine oxide .

Scientific Research Applications

Conformation and Biological Activity

Research by Xiang et al. (2020) on a series of cyclopenta[d]pyrimidine compounds revealed the significant impact of 3-D conformational shapes on their microtubule depolymerizing and antiproliferative activities. This study highlighted the importance of the rotational flexibility and conformational dissimilarity in determining biological activity, with certain compounds showing potent in vitro and in vivo antitumor effects (Weiguo Xiang et al., 2020).

Chemical Reactivity and Synthesis

Namazi et al. (2001) investigated the chemical reactivity of biginelli type compounds, providing insight into the synthesis of new dihydropyrimidine derivatives. This work contributes to the understanding of reactions involving similar pyrimidine structures and their potential applications in creating novel compounds (H. Namazi et al., 2001).

Serotonin Receptor Antagonists

Ivachtchenko et al. (2011) reported on the synthesis and biological evaluation of 2-substituted 3-benzenesulfonyl-5,6-dimethyl-pyrazolo[1,5-a]pyrimidines as highly potent and specific serotonin 5-HT6 receptor antagonists. This study is significant for understanding the structural requirements for antagonist activity and its implications for drug development (A. Ivachtchenko et al., 2011).

Dihydrofolate Reductase Inhibitors

Wyss et al. (2003) designed novel 2,4-diaminopyrimidines as inhibitors of dihydrofolate reductase (DHFR), showcasing a high-throughput synthesis and screening approach. Their findings offer a foundation for the development of new DHFR inhibitors with potential therapeutic applications (P. Wyss et al., 2003).

Pyrimido[4,5-d]pyrimidinones Synthesis

Hamama et al. (2012) explored the synthesis of substituted pyrimido[4,5-d]pyrimidinones, contributing to the development of novel compounds with potential biological activity. This research demonstrates the versatility of pyrimidine chemistry in creating diverse and potentially bioactive structures (W. Hamama et al., 2012).

properties

IUPAC Name

5-dimethylphosphorylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N3OP/c1-11(2,10)5-3-8-6(7)9-4-5/h3-4H,1-2H3,(H2,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEDNGRJARJIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CN=C(N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N3OP
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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